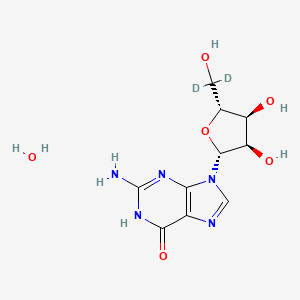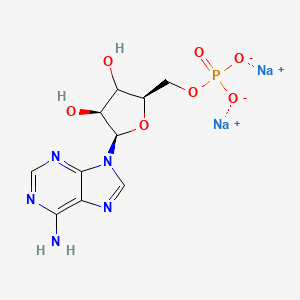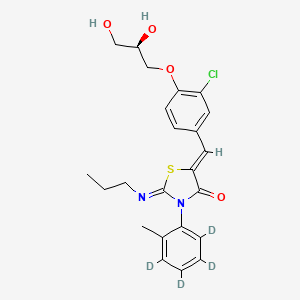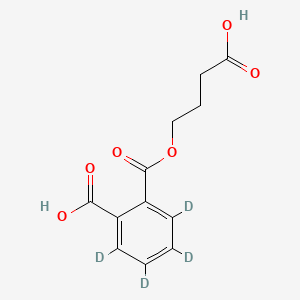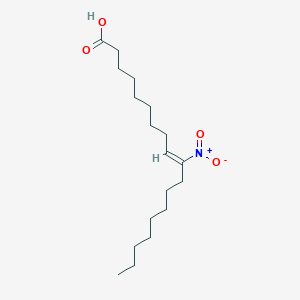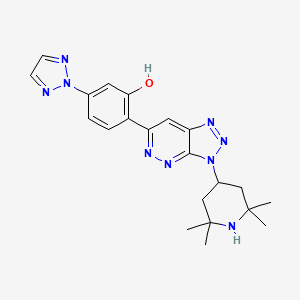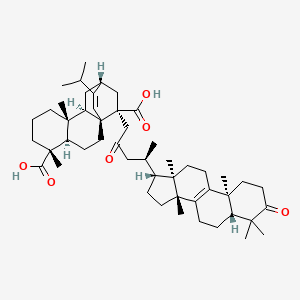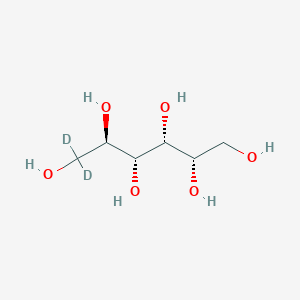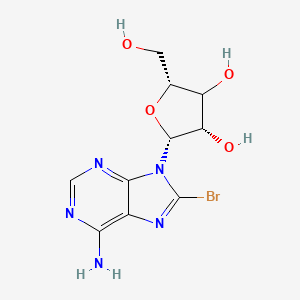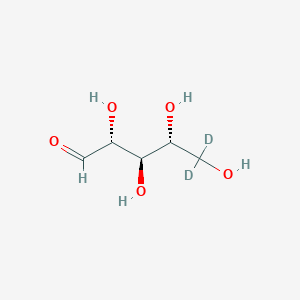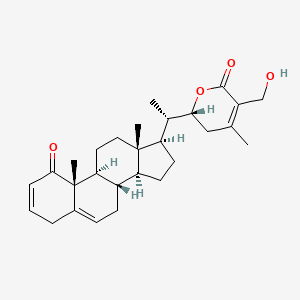
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide is a natural product belonging to the withanolide family. Withanolides are a group of naturally occurring steroids built on an ergostane skeleton, typically found in plants of the Solanaceae family. This particular compound can be isolated from the aerial parts of the halophyte Datura stramonium .
準備方法
Synthetic Routes and Reaction Conditions
The compound (22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide is primarily isolated from natural sources rather than synthesized through artificial means. The isolation process involves extracting the compound from the aerial parts of Datura stramonium using solvents such as methanol or ethanol, followed by purification through chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is mainly obtained through natural extraction processes. The scalability of this extraction process depends on the availability of the plant source and the efficiency of the extraction and purification methods employed.
化学反応の分析
Types of Reactions
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 27 can be oxidized to form a ketone.
Reduction: The oxo group at position 1 can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of a ketone at position 27.
Reduction: Formation of a hydroxyl group at position 1.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other withanolides and steroidal compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of (22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of pro-inflammatory enzymes, thereby exerting anti-inflammatory effects. Additionally, it may interact with cellular signaling pathways involved in cell growth and apoptosis, contributing to its potential anti-cancer properties .
類似化合物との比較
Similar Compounds
Withaferin A: Another withanolide with similar anti-inflammatory and anti-cancer properties.
Withanolide A: Known for its neuroprotective and anti-inflammatory effects.
Withanolide D: Exhibits anti-cancer and anti-inflammatory activities.
Uniqueness
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide is unique due to its specific structural features, such as the hydroxyl group at position 27 and the oxo group at position 1. These structural elements contribute to its distinct biological activities and make it a valuable compound for scientific research and potential therapeutic applications .
特性
分子式 |
C28H38O4 |
|---|---|
分子量 |
438.6 g/mol |
IUPAC名 |
(2R)-2-[(1S)-1-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H38O4/c1-16-14-24(32-26(31)20(16)15-29)17(2)21-10-11-22-19-9-8-18-6-5-7-25(30)28(18,4)23(19)12-13-27(21,22)3/h5,7-8,17,19,21-24,29H,6,9-15H2,1-4H3/t17-,19-,21+,22-,23-,24+,27+,28-/m0/s1 |
InChIキー |
CCIZLMAOTXVOLS-IUNRESPKSA-N |
異性体SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=CC5)C)C)CO |
正規SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(=O)C=CC5)C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
